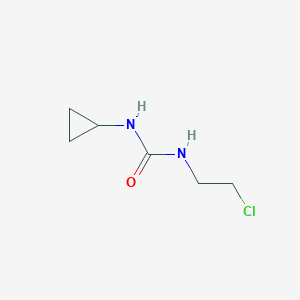

1-(2-Chloroethyl)-3-cyclopropylurea

Description

Propriétés

Formule moléculaire |

C6H11ClN2O |

|---|---|

Poids moléculaire |

162.62 g/mol |

Nom IUPAC |

1-(2-chloroethyl)-3-cyclopropylurea |

InChI |

InChI=1S/C6H11ClN2O/c7-3-4-8-6(10)9-5-1-2-5/h5H,1-4H2,(H2,8,9,10) |

Clé InChI |

GXGYWNVIQTVBRQ-UHFFFAOYSA-N |

SMILES canonique |

C1CC1NC(=O)NCCCl |

Origine du produit |

United States |

Applications De Recherche Scientifique

Herbicidal Applications

Selective Herbicide Properties

1-(2-Chloroethyl)-3-cyclopropylurea has been identified as a selective herbicide effective against a range of resistant weed species. Its application in agricultural settings is particularly valuable due to its ability to target both monocotyledonous and dicotyledonous weeds. The compound exhibits excellent selectivity for crops such as:

- Sugar Beets

- Alfalfa (Medicago sativa)

- Bush Beans

- Cotton

- Peanuts

- Soybeans

- Potatoes

- Grains (including wheat and corn)

- Sugar Cane

The recommended application rates range from 0.5 to 5 kg of active agent per hectare, depending on the specific crop and weed species targeted .

Mechanism of Action

The herbicidal action of this compound involves its role as a reactive agent that binds to various intracellular proteins, leading to disruption of cellular processes in target plants. This mechanism allows for effective control of weed populations while minimizing damage to desirable crops .

Formulation and Application Methods

The compound can be formulated into various compositions for optimal delivery, including:

- Powders

- Granulates

- Solutions

- Emulsions

- Suspensions

These formulations can be enhanced with additives like organic solvents and cross-linking agents to improve efficacy and reduce the required amount of active ingredient .

Case Studies in Agricultural Use

A series of field trials have demonstrated the effectiveness of this compound in controlling weed populations. For instance, a study evaluated its performance against several weed species in controlled environments. The results indicated that the compound significantly outperformed control agents, achieving higher selectivity and lower injury rates to crops.

Example Trial Results

| Crop Type | Application Rate (kg/ha) | Control Efficacy (%) | Observations |

|---|---|---|---|

| Sugar Beet | 1 | 90 | Minimal crop injury |

| Alfalfa | 2 | 95 | Effective against common weeds |

| Bush Beans | 1 | 85 | Some residual weed presence |

| Cotton | 0.5 | 80 | Good selectivity |

These trials highlight the compound's potential for integrated weed management strategies in sustainable agriculture .

Therapeutic Applications

Beyond its agricultural uses, there is emerging interest in the therapeutic potential of this compound. Research indicates that derivatives of this compound may act as soft alkylating agents, which could be leveraged in medicinal chemistry for the development of new therapeutic agents targeting specific diseases .

Comparaison Avec Des Composés Similaires

Key Observations :

- Stability: Nitrosoureas (e.g., CCNU) decompose rapidly in vivo, releasing alkylating and carbamoylating agents , while non-nitrosourea analogs like this compound may exhibit greater stability.

Key Observations :

- Nitrosoureas vs. Ureas: Nitrosoureas (e.g., BCNU) exhibit dual alkylating and carbamoylating activity, the latter inhibiting DNA repair enzymes and increasing toxicity .

- Structure-Activity Relationships: Aromatic substituents (e.g., phenothiazine ) enhance cytotoxicity, correlating with higher dipole moments and molecular orbital energies that facilitate cellular uptake . Cyclopropyl groups may balance lipophilicity and steric effects, optimizing tissue distribution .

Pharmacokinetics and Toxicity

Key Observations :

- CNS Penetration : Cyclohexyl nitrosoureas achieve high cerebrospinal fluid concentrations due to lipid solubility , whereas cyclopropyl analogs may have reduced CNS access.

- Toxicity : Carbamoylating activity in nitrosoureas increases myelosuppression risk , while urea derivatives without this moiety (e.g., this compound) may offer safer profiles.

Méthodes De Préparation

Direct Alkylation of Cyclopropylurea

The most straightforward method involves the alkylation of cyclopropylurea with 2-chloroethylating agents. Sodium hydride (NaH) or similar bases are employed to deprotonate the urea nitrogen, facilitating nucleophilic attack on 1,2-dichloroethane or 2-chloroethyl methanesulfonate.

Procedure :

-

Cyclopropylurea (1.0 eq) is dissolved in anhydrous toluene under nitrogen.

-

Sodium hydride (1.2 eq) is added at 0–5°C to generate the urea anion.

-

1,2-Dichloroethane (1.5 eq) is introduced dropwise, followed by stirring at 20°C for 12–24 hours.

-

The mixture is quenched with water, and the organic phase is separated, dried, and concentrated.

-

Vacuum distillation (120–122°C at 400 Pa) yields the product.

Key Parameters :

Coupling of Cyclopropylamine with 2-Chloroethyl Isocyanate

This two-step approach first synthesizes 2-chloroethyl isocyanate, which is subsequently reacted with cyclopropylamine.

Step 1: Synthesis of 2-Chloroethyl Isocyanate

Phosgene gas is bubbled into a solution of 2-chloroethylamine in dichloromethane at −20°C. The intermediate carbamoyl chloride is treated with triethylamine to release the isocyanate.

Step 2: Urea Formation

-

Cyclopropylamine (1.0 eq) is dissolved in acetonitrile.

-

2-Chloroethyl isocyanate (1.1 eq) is added at 0°C, and the reaction is stirred for 6 hours.

-

The solvent is removed under reduced pressure, and the residue is recrystallized from ethanol/water.

Key Parameters :

Carbodiimide-Mediated Coupling

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate a chloroethyl carbamate for coupling with cyclopropylamine.

Procedure :

-

Chloroethyl carbamate (1.0 eq) and EDC (1.5 eq) are mixed in dimethylformamide (DMF).

-

After 1 hour, cyclopropylamine (1.2 eq) is added, and the reaction is stirred at 25°C for 24 hours.

-

The mixture is filtered, and the product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Key Parameters :

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Direct Alkylation | 70–85 | >98 | 12–24 h | High |

| Isocyanate Coupling | 65–75 | 97 | 6 h | Moderate |

| Carbodiimide-Mediated | 60–70 | >95 | 24 h | Low |

Key Findings :

-

Direct Alkylation offers the highest yield and scalability, making it preferable for industrial applications.

-

Isocyanate Coupling requires hazardous reagents (phosgene) but achieves faster reaction times.

-

Carbodiimide-Mediated methods are less efficient but avoid extreme temperatures.

Optimization Strategies

Solvent Selection

Catalytic Systems

Q & A

Q. What are the common synthetic routes for 1-(2-Chloroethyl)-3-cyclopropylurea, and what reaction conditions are typically employed?

The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. A typical method involves reacting cyclopropylamine with 2-chloroethyl isocyanate in a polar aprotic solvent (e.g., dichloromethane) under inert conditions at 0–25°C . Reaction optimization may require controlled stoichiometry and pH adjustments to minimize hydrolysis of the chloroethyl group. Yield improvements are often achieved by using anhydrous solvents and catalytic bases like triethylamine .

Q. What spectroscopic methods are recommended for characterizing this compound, and what key spectral features should researchers look for?

Key characterization methods include:

- NMR : H NMR should show a singlet for the urea NH protons (δ 5.8–6.2 ppm), a triplet for the chloroethyl CHCl group (δ 3.6–3.8 ppm), and cyclopropane protons as a multiplet (δ 0.5–1.2 ppm) .

- IR : Urea carbonyl stretching at ~1640–1680 cm and C-Cl vibrations at 600–800 cm .

- HRMS : Molecular ion peaks matching the exact mass (e.g., CHClNO requires m/z 189.0432) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in a cool, dry place away from ignition sources due to potential thermal instability .

- Follow protocols for chlorinated compound disposal, as outlined in ECHA guidelines .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side-product formation during the synthesis of this compound?

Side products like hydrolysis derivatives (e.g., 2-hydroxyethylurea) can be suppressed by:

- Using anhydrous solvents (e.g., dried dichloromethane) and inert atmospheres to prevent moisture ingress .

- Lowering reaction temperatures (<20°C) to reduce nucleophilic substitution at the chloroethyl group .

- Monitoring reaction progress via TLC or in situ FTIR to terminate the reaction at optimal conversion .

Q. What strategies are effective in resolving discrepancies in NMR data interpretation for chloroethyl-substituted urea derivatives?

Discrepancies in H NMR splitting patterns (e.g., unexpected coupling) may arise from conformational flexibility or solvent effects. Strategies include:

- Variable-temperature NMR to identify dynamic processes (e.g., urea NH proton exchange) .

- 2D NMR (e.g., COSY, HSQC) to confirm connectivity and distinguish overlapping signals .

- Computational modeling (DFT) to predict chemical shifts and validate assignments .

Q. How can computational chemistry methods be applied to predict the reactivity and stability of this compound under varying experimental conditions?

- DFT calculations can model the electronic structure of the chloroethyl group to predict susceptibility to hydrolysis or nucleophilic attack .

- Molecular dynamics simulations assess conformational stability in solvents like DMSO or water, aiding in solvent selection for synthesis .

- QSAR models correlate substituent effects (e.g., cyclopropyl ring strain) with urea bond stability under thermal stress .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

Contradictions may arise from differing purity levels or analytical methods. To resolve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.